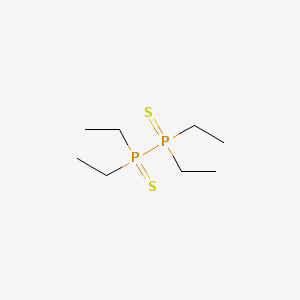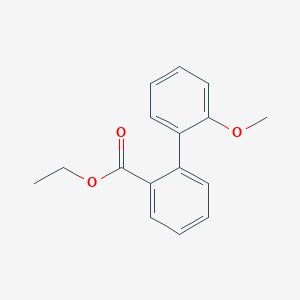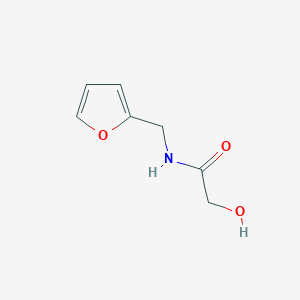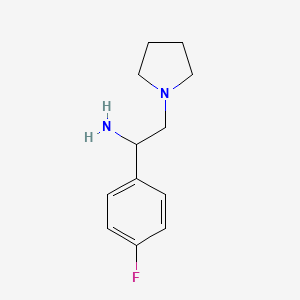
Tetraethyldiphosphine disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyldiphosphine disulphide is an organophosphorus compound with the molecular formula C8H20P2S2 It is characterized by the presence of two phosphorus atoms bonded to sulfur atoms, forming a disulphide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraethyldiphosphine disulphide can be synthesized through the reaction of tetraethylphosphonium iodide with sulfur. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the disulphide bond. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethyldiphosphine disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can break the disulphide bond, leading to the formation of phosphines.
Substitution: The ethyl groups in the compound can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydrides are used for reduction reactions.
Substitution Reagents: Alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various alkyl or aryl substituted phosphines.
Wissenschaftliche Forschungsanwendungen
Tetraethyldiphosphine disulphide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in the study of disulphide bonds in proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tetraethyldiphosphine disulphide involves its ability to form and break disulphide bonds. This property is crucial in its role as a reagent in chemical reactions and its potential biological activity. The compound can interact with various molecular targets, including proteins and enzymes, through the formation of disulphide bonds, thereby influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetra-n-propyldiphosphine disulphide
- Tetra-n-butyldiphosphine disulphide
Comparison
Tetraethyldiphosphine disulphide is unique due to its specific ethyl groups, which influence its reactivity and applications. Compared to its analogs, such as tetra-n-propyldiphosphine disulphide and tetra-n-butyldiphosphine disulphide, it exhibits different physical and chemical properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
3790-23-6 |
|---|---|
Molekularformel |
C8H20P2S2 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
diethylphosphinothioyl-diethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H20P2S2/c1-5-9(11,6-2)10(12,7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
LNMKVDPXBCIMOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=S)(CC)P(=S)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12114295.png)








![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)

![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)


